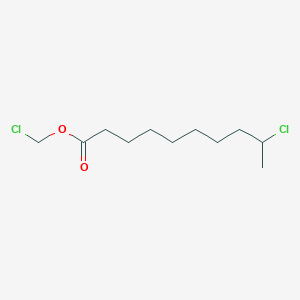
Chloromethyl 9-chlorodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 9-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, specifically the chloromethyl ester of 9-chlorodecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 9-chlorodecanoate can be synthesized through the chloromethylation of 9-chlorodecanoic acid. One common method involves the reaction of 9-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it a practical method for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 9-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Derivatives such as azides, thiocyanates, and amines.
Hydrolysis: 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: Corresponding carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 9-chlorodecanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Industrial Chemistry: It is utilized in the production of specialty chemicals and polymers.
Analytical Chemistry: The compound can be used as a derivatization reagent for the analysis of carboxylic acids in environmental and food samples.
Wirkmechanismus
The mechanism of action of chloromethyl 9-chlorodecanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl 9-chlorododecanoate: This compound has a similar structure but with a longer carbon chain (C13H24Cl2O2).
Chloromethyl 9-chlorooctanoate: Another similar compound with a shorter carbon chain (C9H16Cl2O2).
Uniqueness
Chloromethyl 9-chlorodecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chlorodecanoate functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial chemistry.
Eigenschaften
CAS-Nummer |
80418-86-6 |
|---|---|
Molekularformel |
C11H20Cl2O2 |
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
chloromethyl 9-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-10(13)7-5-3-2-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI-Schlüssel |
KPSTVHFMJIDEGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


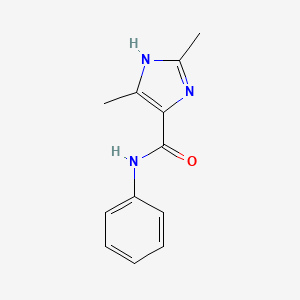
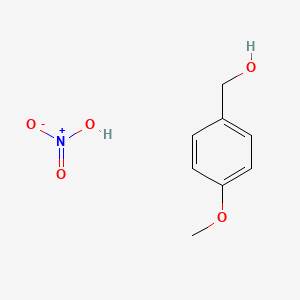
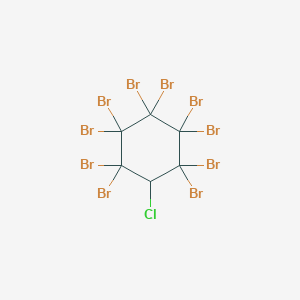
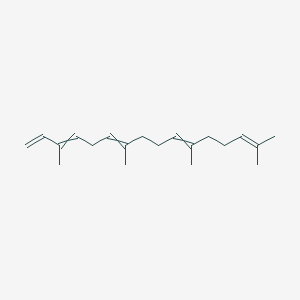
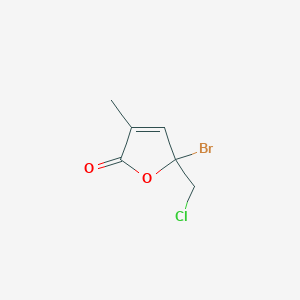
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
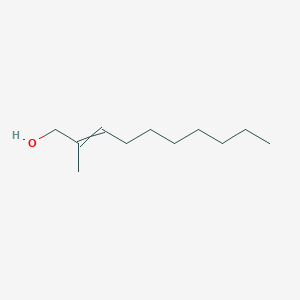
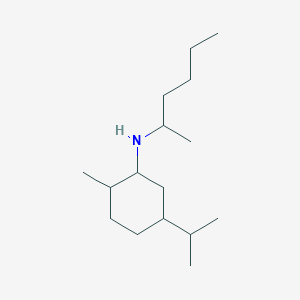
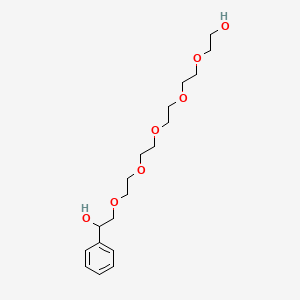

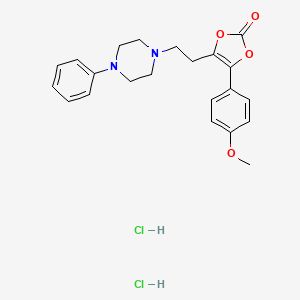
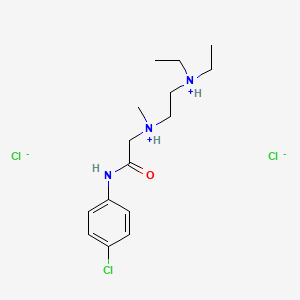
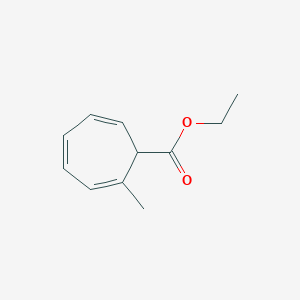
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
